N-(4-(4-methoxy-3-methylphenyl)thiazol-2-yl)-2-(methylthio)benzamide
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Overview
Description
N-(4-(4-methoxy-3-methylphenyl)thiazol-2-yl)-2-(methylthio)benzamide is an organic compound that features a thiazole ring, a benzamide group, and methoxy and methylthio substituents. Compounds with such structures are often studied for their potential biological activities and applications in various fields such as medicinal chemistry and materials science.
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of N-(4-(4-methoxy-3-methylphenyl)thiazol-2-yl)-2-(methylthio)benzamide typically involves multi-step organic reactions. A common synthetic route might include:
Formation of the Thiazole Ring: This can be achieved through the Hantzsch thiazole synthesis, where a thioamide reacts with an α-haloketone.
Introduction of the Methoxy and Methylthio Groups: These substituents can be introduced through nucleophilic substitution reactions.
Formation of the Benzamide Group: This step often involves the reaction of an amine with a benzoyl chloride derivative under basic conditions.
Industrial Production Methods
Industrial production methods would likely involve optimization of the above synthetic routes to maximize yield and purity while minimizing costs and environmental impact. This could include the use of continuous flow reactors and green chemistry principles.
Chemical Reactions Analysis
Types of Reactions
N-(4-(4-methoxy-3-methylphenyl)thiazol-2-yl)-2-(methylthio)benzamide can undergo various chemical reactions, including:
Oxidation: The methylthio group can be oxidized to a sulfoxide or sulfone.
Reduction: The nitro group (if present) can be reduced to an amine.
Substitution: The methoxy group can be substituted by other nucleophiles under appropriate conditions.
Common Reagents and Conditions
Oxidation: Reagents like hydrogen peroxide or m-chloroperbenzoic acid (mCPBA).
Reduction: Reagents like hydrogen gas with a palladium catalyst or sodium borohydride.
Substitution: Nucleophiles such as amines or thiols in the presence of a base.
Major Products Formed
Oxidation: Sulfoxides or sulfones.
Reduction: Amines.
Substitution: Various substituted derivatives depending on the nucleophile used.
Scientific Research Applications
N-(4-(4-methoxy-3-methylphenyl)thiazol-2-yl)-2-(methylthio)benzamide may have applications in:
Medicinal Chemistry: Potential as a pharmacophore for drug development.
Biology: Studying its effects on biological systems, possibly as an enzyme inhibitor or receptor ligand.
Materials Science: Use in the development of new materials with specific properties.
Mechanism of Action
The mechanism of action would depend on the specific biological target. For example, if it acts as an enzyme inhibitor, it might bind to the active site of the enzyme, preventing substrate binding and subsequent catalysis. The molecular targets and pathways involved would need to be identified through experimental studies.
Comparison with Similar Compounds
Similar Compounds
- N-(4-(4-methoxyphenyl)thiazol-2-yl)-2-(methylthio)benzamide
- N-(4-(3-methylphenyl)thiazol-2-yl)-2-(methylthio)benzamide
Uniqueness
The unique combination of the methoxy and methylthio substituents on the thiazole and benzamide rings may confer specific biological activities or chemical properties that distinguish it from similar compounds.
Properties
IUPAC Name |
N-[4-(4-methoxy-3-methylphenyl)-1,3-thiazol-2-yl]-2-methylsulfanylbenzamide |
Source
|
---|---|---|
Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C19H18N2O2S2/c1-12-10-13(8-9-16(12)23-2)15-11-25-19(20-15)21-18(22)14-6-4-5-7-17(14)24-3/h4-11H,1-3H3,(H,20,21,22) |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
SZSRXKKVWGHQSD-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=C(C=CC(=C1)C2=CSC(=N2)NC(=O)C3=CC=CC=C3SC)OC |
Source
|
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C19H18N2O2S2 |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
370.5 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
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